1-Thia-4-azaspiro[4.5]decane-2,3-dione
Description
Properties
CAS No. |
85976-48-3 |
|---|---|
Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
1-thia-4-azaspiro[4.5]decane-2,3-dione |
InChI |
InChI=1S/C8H11NO2S/c10-6-7(11)12-8(9-6)4-2-1-3-5-8/h1-5H2,(H,9,10) |
InChI Key |
DTETVADTZNQVAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)NC(=O)C(=O)S2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
A prominent method involves the cyclocondensation of 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one derivatives with thioglycolic acid. This one-pot synthesis, reported by El-Sayed et al. (2023), proceeds via:
- Formation of Hydrazone Intermediate : Cyclic ketones react with hydrazine to form hydrazones (e.g., 5a–g ).
- Thioglycolic Acid Cyclization : Refluxing hydrazones with thioglycolic acid in dry benzene (1:20 molar ratio, 24 h) induces cyclization. The mechanism involves:
Key Conditions :
Structural Characterization
Products are confirmed via:
- ¹H/¹³C NMR : Distinct signals for spiro-ring protons (δ 1.79–2.30 ppm) and carbonyl carbons (δ 170–175 ppm).
- Mass Spectrometry : Molecular ion peaks matching calculated m/z (e.g., 329 for 6b ).
Acid-Catalyzed Ring-Opening and Re-cyclization
Hydrochloric Acid-Mediated Synthesis
A method adapted from ChemicalBook (2016) uses aqueous HCl to facilitate spiro ring formation:
- Starting Material : 1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one.
- Reaction with HCl : Stirring in 2N HCl at room temperature (2 h) induces ring-opening.
- Re-cyclization : Concentration under reduced pressure and extraction with ethyl acetate yields 2-azaspiro[4.5]decane-3,8-dione derivatives.
Conditions :
Application to 1-Thia-4-azaspiro Derivatives
While this method targets oxa-aza spiro diones, substituting sulfur-containing precursors (e.g., thiolactams) could yield 1-thia-4-azaspiro analogs. For example, replacing tetramethylpiperidin-4-ylidene hydrazine with thia-bearing hydrazines may introduce sulfur into the spiro framework.
Historical Methods and Early Syntheses
Taguchi and Kojima’s Thiazolidine Approach
Early work by Taguchi and Kojima (1959) synthesized 1-thia-4-azaspiro[4.5]decane via:
- Cyclization of 2,2-Pentamethylene-1,3-thiazolidine : Using ethanolamine-O-sulfate and cyclic ketones.
- Oxidation : Subsequent oxidation with KMnO₄ introduced dione groups.
Limitations :
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
Solvent and Catalyst Optimization
Chemical Reactions Analysis
Types of Reactions
1-Thia-4-azaspiro[4.5]decane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
While a specific, detailed overview of "1-Thia-4-azaspiro[4.5]decane-2,3-dione" applications with comprehensive data tables and case studies is not available within the provided search results, the search results do highlight the applications and synthesis of related compounds.
Synthesis and Potential Applications
- 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione: This compound is relevant to the technical field of medicines. It can be synthesized using diethyl oxalate, urea, and ammonium carbonate as raw materials, offering advantages such as low cost, safety, and high yield .
- 1-Thia-4-azaspiro[4.5]decan-3-ones: These compounds exhibit anti-coronavirus activity, suggesting their potential in antiviral drug development . A series of these compounds, bearing an amide group at C-4 and various substitutions at C-2 and C-8, were synthesized and evaluated against human coronavirus and influenza virus .
- 1-Thia-azaspiro[4.5]decane derivatives: These derivatives, along with their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds, have been synthesized and studied for anticancer activity . Some compounds have demonstrated moderate to high inhibition activities against cell cultures of HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) cell lines .
Specific Examples & Activities
- Antiviral activity: Specific compounds within the 1-thia-4-azaspiro[4.5]decan-3-one series, such as N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n), have shown inhibition of human coronavirus 229E replication . The EC50 value of 5.5 µM for compound 8n is comparable to that of the known coronavirus inhibitor K22 .
- Anticancer activity: Research has explored the anticancer activity of 1-thia-azaspiro[4.5]decane derivatives against various cancer cell lines, including human liver hepatocellular carcinoma, human prostate adenocarcinoma, and human colorectal carcinoma .
Mechanism of Action
The mechanism by which 1-Thia-4-azaspiro[4.5]decane-2,3-dione exerts its effects is multifaceted:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, to modulate their activity.
Comparison with Similar Compounds
Heteroatom Composition and Substituents
- 1-Thia-4-azaspiro[4.5]decane-2,3-dione derivatives : Contain one sulfur and one nitrogen atom in the spiro system. Substituents include 4-fluorophenyl and acetylated glycosyl groups, which contribute to anticancer activity .
- 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones (5a–c) : Feature two nitrogen atoms (diaza) and aryl substituents (phenyl, methylphenyl, methoxyphenyl). Synthesized via HCl-mediated cyclization of carboxylic acids and ethylenediamine, yielding 50–60% .
- 8-Oxa-2-azaspiro[4.5]decane-3,4-dione : Contains oxygen (oxa) and nitrogen, with a 3,4-dione moiety. Valued in material science for thermal stability and mechanical strength .
- 1-Azaspiro[4.5]decane-2,8-dione : Includes a single nitrogen and dione groups at positions 2 and 6. Used as a pharmaceutical intermediate .
Physical and Functional Properties
Melting Points and Stability
- 6,9-Diazaspiro derivatives : Higher crystallinity; melting points range from 60°C (5c) to 183°C (5e) .
- 8-Oxa-2-azaspiro derivatives: Not specified, but emphasis on thermal stability for material science .
Functional Group Impact on Activity
- Fluorophenyl groups : Enhance lipophilicity and bioavailability in 1-Thia-4-azaspiro derivatives, aiding cellular uptake for anticancer effects .
- Glycosyl moieties : Improve water solubility and target specificity in thioglycoside derivatives .
- Diketopiperazine cores (6,9-diazaspiro) : Provide rigid scaffolds for drug design but require further functionalization for bioactivity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Thia-4-azaspiro[4.5]decane-2,3-dione and its derivatives?
- Methodological Answer : The synthesis typically involves cyclization and functionalization of spirocyclic precursors. For example, 1-thia-azaspiro derivatives can be synthesized via thioglycosidation reactions using acetylated glycosyl bromides, followed by cyclization to form the spiro core . Alternative routes include recyclization of intermediates, such as converting 1-thia-5-azaspiro[5.5]undec-2-ene into diazaspiro or thieno-pyrimidinone derivatives under acidic or oxidative conditions . Key steps often involve optimizing reaction time, temperature, and catalysts like palladium for complex formation .
Q. How is X-ray crystallography applied to confirm the structure of spiro compounds like this compound?
- Methodological Answer : X-ray diffraction (XRD) is critical for resolving spirocyclic structures. For instance, the crystal structure of related compounds (e.g., 4-phenyl-1,2,4-triazaspiro[4.5]dec-1-en-3-thione) was confirmed using SHELX software for refinement, which processes intensity data to generate electron density maps . Proper crystal mounting, data collection at low temperatures, and iterative refinement of positional and thermal parameters are essential to address challenges like twinning or disorder .
Advanced Research Questions
Q. How can high-throughput experimentation (HTE) optimize the synthesis of spirohydantoin derivatives?
- Methodological Answer : HTE accelerates structure-activity relationship (SAR) studies by systematically varying reaction conditions (e.g., catalysts, solvents) and analyzing outcomes via automated platforms. For spirohydantoins, HTE enabled rapid exploration of C-N coupling conditions, leading to derivatives with improved pharmacokinetic (PK) profiles and reduced off-target effects (e.g., hERG inhibition) through strategic introduction of acidic functional groups .
Q. What strategies address discrepancies in spectroscopic data versus crystallographic findings for spiro compounds?
- Methodological Answer : Discrepancies often arise from dynamic stereochemistry or solvent effects in solution-phase NMR. To resolve this, compare multiple characterization techniques:
- XRD : Provides absolute stereochemistry and bond lengths .
- DFT calculations : Validate NMR chemical shifts against optimized geometries .
- Variable-temperature NMR : Detects conformational flexibility in solution .
Q. How are SAR studies conducted on thia-azaspiro compounds for antiviral activity?
- Methodological Answer : SAR studies involve synthesizing derivatives with variations at key positions (e.g., C-2, C-4, C-8) and testing against targets like human coronavirus or influenza virus. For example, introducing amide groups at C-4 and alkyl/aryl substituents at C-8 improved antiviral potency in 1-thia-4-azaspiro[4.5]decan-3-ones . Activity cliffs are analyzed using docking studies to identify binding interactions with viral proteases .
Q. What computational methods predict the bioactivity of spiro compounds?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding stability to targets like PHD2 or viral proteases . Quantitative structure-activity relationship (QSAR) models, built using descriptors like LogP and polar surface area, prioritize derivatives with optimal PK/PD profiles . For metal complexes (e.g., Pd-spiro derivatives), DFT calculations predict electronic properties and stability .
Q. What are the mechanisms of recyclization reactions in synthesizing thia-azaspiro derivatives?
- Methodological Answer : Recyclization often involves acid- or base-mediated ring-opening and re-closure. For example, 1-thia-5-azaspiro[5.5]undec-2-ene undergoes recyclization with hydrazine to form diazaspiro derivatives via nucleophilic attack at the thione group, followed by ring expansion . Reaction pathways are monitored using LC-MS to detect intermediates and optimize yields .
Data Analysis and Technical Challenges
Q. Why is SHELX still prevalent in refining spiro compound structures despite newer software?
- Methodological Answer : SHELX’s enduring use stems from its reliability with twinned data, compatibility with low-resolution datasets, and minimal computational overhead. While newer programs (e.g., Phenix) offer advanced features like automated solvent masking, SHELX’s manual refinement tools provide greater control for resolving disordered regions in spirocyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
